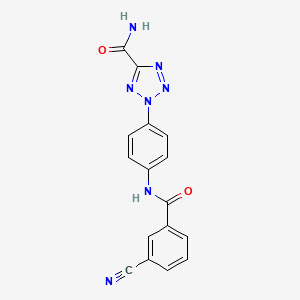

2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

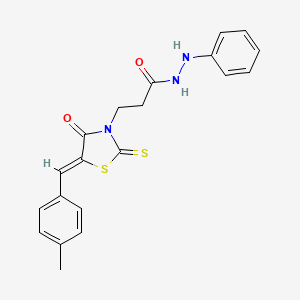

Synthesis Analysis

The synthesis of related tetrazole derivatives often involves multi-step chemical processes combining different reactants to form the desired compound. For instance, compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides were synthesized through a series of reactions starting from basic precursors, showcasing the complexity and the methodology involved in synthesizing such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the compound's chemical behavior and potential interactions. The crystal and molecular structure of related compounds, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined by single-crystal X-ray analysis, providing insight into the geometric configuration that influences its chemical properties and reactivity (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

Tetrazole derivatives engage in various chemical reactions, demonstrating a range of chemical properties such as the ability to form different structural motifs through reactions like cyclization. For example, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan leading to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide highlights the reactive nature of these compounds and their potential for further chemical modifications (Viterbo et al., 1980).

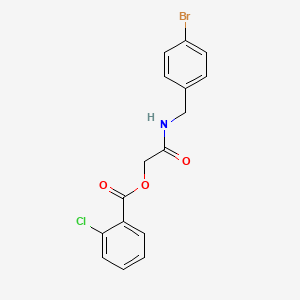

Physical Properties Analysis

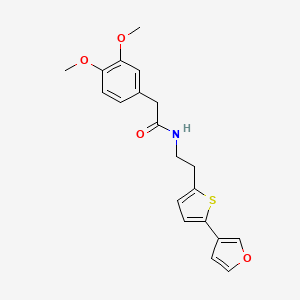

The physical properties of tetrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various scientific fields. The synthesis and characterization of compounds like 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea provide detailed insights into their physical characteristics, which are essential for understanding their behavior in different environments (Saeed, Erben, Abbas, & Flörke, 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

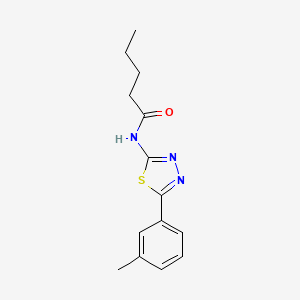

- A study by Talupur, Satheesh, and Chandrasekhar (2021) focused on the synthesis and characterization of related tetrazole compounds. They synthesized various carboxamides, including thiophene-2-carboxamides, by condensing different phenyl phosphoro dichloridates with a synthon derived from 2-cyano acetamide. This research highlights the synthetic methods and characterization techniques useful in creating similar tetrazole-based compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

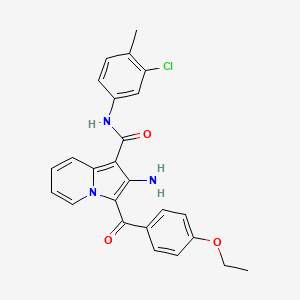

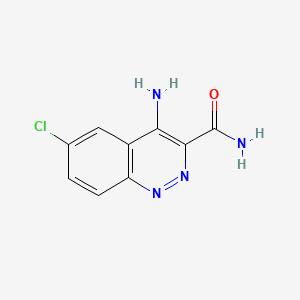

Antiallergic Properties

- Ford et al. (1986) synthesized and evaluated a series of tetrazol-5-ylbenzamides, revealing their antiallergic activity. They established a relationship between the structure of these compounds and their antiallergic activity, providing insights that could be relevant to 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide (Ford et al., 1986).

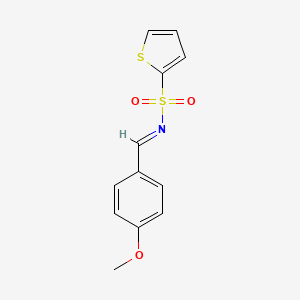

Photophysical Properties

- Novanna, Kannadasan, and Shanmugam (2020) investigated the microwave-assisted synthesis of biaryl carboxamides, which include compounds with tetrazole structures. Their study emphasized the photophysical properties of these compounds, such as luminescence in the blue region, which might be applicable to the study of this compound (Novanna, Kannadasan, & Shanmugam, 2020).

Antitumor Properties

- Research on related tetrazole compounds by Denny, Rewcastle, and Baguley (1990) explored their potential as minimal DNA-intercalating agents with antitumor effects. These findings might provide a framework for understanding the potential antitumor applications of this compound (Denny, Rewcastle, & Baguley, 1990).

Wirkmechanismus

The mechanism of action of benzamide derivatives can vary greatly depending on their structure and the biological target they interact with . Some benzamide derivatives are known to inhibit the production of certain cytokines, making them potentially useful in the treatment of diseases mediated by these proteins .

Safety and Hazards

Zukünftige Richtungen

The future research directions for benzamide derivatives are vast, given their wide range of biological activities. They could be further explored for their potential uses in the treatment of various diseases, especially those mediated by cytokines . Additionally, new synthesis methods and reactions could be developed to expand the range of accessible benzamide derivatives .

Eigenschaften

IUPAC Name |

2-[4-[(3-cyanobenzoyl)amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N7O2/c17-9-10-2-1-3-11(8-10)16(25)19-12-4-6-13(7-5-12)23-21-15(14(18)24)20-22-23/h1-8H,(H2,18,24)(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNOULIYZCLFRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)